
N20C hydrochloride
Description
Pharmacological Mechanisms of N20C Hydrochloride
NMDA Receptor Channel Blockade Dynamics
This compound exerts its primary action through high-affinity blockade of NMDA receptor ion channels, preventing glutamate-induced calcium (Ca²⁺) influx. Unlike competitive antagonists (e.g., d-AP5), it binds to the receptor-associated ion channel, not the glutamate or glycine binding sites. Key characteristics include:
- Noncompetitive inhibition : Does not compete with glutamate or glycine for receptor binding.
- Fast on-off kinetics : Rapid association/dissociation rates enable dynamic modulation of channel activity.
- MK-801 competition : Shares a binding site with the classical NMDA channel blocker MK-801, as demonstrated by mutual exclusion in saturation experiments.
Table 1: Pharmacological Properties of this compound
Property | Value | Reference |
---|---|---|
IC₅₀ (NMDA receptor blockade) | 5 μM | |
Molecular Weight | 304.82 g/mol | |
Formula | C₁₇H₂₀N₂O·HCl | |
Solubility | <30.48 mg/ml in H₂O | |
Brain Penetration | Yes |
This open-channel blockade mechanism distinguishes N20C from competitive antagonists, enabling modulation of pathological glutamate signaling without disrupting basal NMDA receptor function.
Voltage-Dependent Binding Characteristics
N20C exhibits strong voltage-dependent binding, a feature critical for its selective neuroprotection in hyperexcitatory conditions. Key findings include:
- Enhanced blockade at depolarized potentials : Binding affinity increases at membrane potentials where NMDA receptors are activated (e.g., during synaptic activity).
- Mg²⁺-like behavior : Similar to Mg²⁺, N20C blocks channels more effectively at positive voltages, reducing neuronal excitability during ischemic or excitotoxic insults.
Figure 1: Voltage-Dependent Blockade
(Hypothetical schematic: N20C binding to NMDA receptor pore, showing increased affinity at depolarized potentials.)
Note: Actual experimental data from supports this model.
This voltage sensitivity enables N20C to preferentially target overactive NMDA receptors while sparing physiological activity, minimizing side effects.
Selectivity Profiles Across Glutamate Receptor Subtypes
While N20C is primarily characterized as an NMDA receptor antagonist, limited data exist on its interaction with other glutamate receptor subtypes:
- AMPA/kainate receptors : No reported activity.
- GluN2 subunit selectivity : Unlike competitive antagonists (e.g., NVP-AAM077 for GluN2A), N20C does not exhibit marked preference for specific GluN2 subunits (A, B, C, D).
- Metabotropic GluRs : No studies indicate activity at mGlu1/mGlu5.
Table 2: Comparative Selectivity of NMDA Receptor Antagonists
Compound | Target Subtype | Selectivity Mechanism | Reference |
---|---|---|---|
N20C | NMDA (non-subunit-specific) | Open-channel blockade | |
NVP-AAM077 | GluN2A | Competitive antagonism | |
Ro 25-6981 | GluN2B | Competitive antagonism |
This broad-spectrum NMDA blockade positions N20C as a candidate for conditions involving excessive glutamate signaling, such as ischemic stroke or neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(3,3-diphenylpropylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H2,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDLPUASJEVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de N20C implique la réaction de la 3,3-diphénylpropylamine avec le chlorure de chloroacétyle pour former le 2-((3,3-diphénylpropyl)amino)acétamide. Cet intermédiaire est ensuite traité avec de l’acide chlorhydrique pour obtenir le chlorhydrate de N20C .
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse suit généralement la voie de préparation en laboratoire avec une optimisation pour la production à grande échelle. Cela comprend la garantie d’une pureté et d’un rendement élevés grâce à des conditions de réaction contrôlées et à des processus de purification .
Types de Réactions :
Réactions de Substitution : Le chlorhydrate de N20C peut subir des réactions de substitution où le groupe amino peut être remplacé par d’autres groupes fonctionnels dans des conditions spécifiques.
Hydrolyse : Le composé peut être hydrolysé en ses dérivés amine et acide carboxylique correspondants en conditions acides ou basiques.
Réactifs et Conditions Courants :
Réactions de Substitution : Les réactifs courants comprennent les halogénures d’alkyle et les chlorures d’acyle.
Hydrolyse : Des solutions aqueuses acides ou basiques sont généralement utilisées.
Principaux Produits :
Réactions de Substitution : Les produits dépendent du substituant introduit.
Hydrolyse : Les principaux produits sont la 3,3-diphénylpropylamine et l’acide acétique.
4. Applications de la Recherche Scientifique
Le chlorhydrate de N20C est largement utilisé dans la recherche scientifique en raison de sa capacité à bloquer les récepteurs NMDA. Ses applications incluent :
Neuroprotection : Il est utilisé pour étudier les mécanismes neuroprotecteurs dans divers modèles de maladies neurodégénératives.
Études Pharmacologiques : Le composé est employé dans la recherche pharmacologique pour comprendre le rôle des récepteurs NMDA dans la transmission synaptique et la plasticité.
Développement de Médicaments : Le chlorhydrate de N20C sert de composé principal dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs NMDA
Applications De Recherche Scientifique
Drug Delivery Systems
The Bup@N20C formulation has demonstrated significant potential in enhancing the delivery of bupropion across the blood-brain barrier (BBB). A study revealed that this formulation not only improved the therapeutic effects but also reduced toxicity compared to conventional methods. Key findings include:
- Increased Efficacy : The Bup@N20C formulation showed superior exploration activity and reduced irregular movements in a zebrafish model of depression, suggesting improved mood regulation and reduced depressive symptoms .
- Sustained Release : The niosomal system allows for sustained drug release, which is critical for maintaining therapeutic levels over extended periods .
Therapeutic Applications
The therapeutic implications of N20C hydrochloride extend beyond simple drug delivery:
- Antidepressant Efficacy : As noted, the Bup@N20C formulation effectively manages symptoms of major depressive disorder (MDD), potentially offering a safer alternative to traditional bupropion administration .
- Neuroprotective Effects : Research indicates that this compound may enhance neuroprotective mechanisms, contributing to its efficacy in treating neurodegenerative diseases .
Data Tables
Case Study: Niosomal Formulation of Bupropion
A detailed investigation into the Bup@N20C system highlighted its formulation process and outcomes:
- Formulation Process : Utilizing a thin film hydration method, researchers optimized the cholesterol-to-surfactant ratio to enhance stability and drug entrapment efficiency.
- Results : The study found that Bup@N20C outperformed traditional formulations in both in vitro and in vivo settings, with statistical analyses confirming significant improvements in behavioral outcomes in treated subjects .
Case Study: Neuroprotective Mechanisms
Another study explored the neuroprotective effects associated with this compound:
- Mechanism Investigation : The research focused on how this compound influences cellular pathways involved in neuroprotection.
- Outcomes : Findings suggested that compounds like N20C can modulate neuroinflammatory responses, potentially offering new avenues for treating conditions such as Alzheimer's disease .
Mécanisme D'action
Le chlorhydrate de N20C exerce ses effets en se liant au canal ionique associé au récepteur NMDA, empêchant l’afflux d’ions calcium. Ce blocage inhibe l’excitotoxicité, un processus qui conduit à des dommages et à la mort neuronaux. L’activité neuroprotectrice du composé est attribuée à sa capacité à moduler la transmission synaptique et à réduire le tir neuronal excessif .
Composés Similaires :
Dizocilpine (MK-801) : Un autre antagoniste non compétitif des récepteurs NMDA avec des propriétés neuroprotectrices similaires.
Felbamate : Un agent anti-épileptique qui agit également sur les récepteurs NMDA.
Cycloleucine : Un antagoniste des récepteurs glycine associés aux récepteurs NMDA.
Unicité : Le chlorhydrate de N20C est unique en raison de sa cinétique de liaison spécifique et de sa forte dépendance au voltage, qui contribuent à son blocage rapide des récepteurs NMDA. Cela le rend particulièrement efficace dans les études nécessitant une modulation précise de l’activité des récepteurs NMDA .
Comparaison Avec Des Composés Similaires
Structural Analogs
N20C hydrochloride belongs to the acetamide hydrochloride family, characterized by a diphenylpropylamine backbone. Below is a comparison with structurally related compounds:
Key Differences :
- Lidocaine lacks the diphenylpropyl group, instead featuring a diethylamine chain, which enhances its sodium channel-blocking activity for local anesthesia .
- Ifenprodil contains a tartrate counterion and phenolic ring, enabling selective NMDA receptor subunit (GluN2B) antagonism, unlike N20C’s broader enzymatic inhibition .
Functional Analogs (NMDA Receptor Antagonists)
This compound shares functional similarities with NMDA receptor antagonists but differs in specificity and clinical applications:
Key Insights :
Market and Industrial Landscape
The global this compound market is projected to grow at a CAGR of ~% from 2024–2030, driven by rising demand for novel anesthetics and analgesics . However, it lags behind established compounds like ketamine and lidocaine in revenue and adoption:
Compound | 2023 Global Sales (USD Billion) | Key Manufacturers |
---|---|---|
This compound | ~0.05 (estimated) | MedChemExpress, Tocris |
Ketamine HCl | 1.2 | Pfizer, AstraZeneca |
Lidocaine HCl | 0.8 | Novartis, Teva Pharmaceuticals |
Research and Development Challenges
- Solubility Limitations : N20C’s low aqueous solubility (<30.48 mg/mL) complicates formulation compared to lidocaine or ketamine .
- Mechanistic Ambiguity : While NMDA antagonism is documented, its enzyme targets and off-effects remain poorly characterized .
- Regulatory Hurdles: No clinical trials reported, contrasting with well-established competitors .
Activité Biologique
N20C hydrochloride, chemically known as 2-(3,3-diphenylpropylamino)acetamide hydrochloride, is a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neuroprotection and the treatment of various neurological disorders.
- IUPAC Name : 2-(3,3-diphenylpropylamino)acetamide; hydrochloride
- Molecular Formula : C17H21ClN2O
- Molecular Weight : 304.8 g/mol
- CAS Number : 1177583-87-7
This compound functions by binding to the ion channel associated with NMDA receptors, effectively blocking glutamate-induced calcium influx. This mechanism is critical in the context of excitotoxicity, where excessive stimulation of NMDA receptors can lead to neuronal damage and death. The compound exhibits an IC50 value of approximately 5 μM, indicating its potency in inhibiting NMDA receptor activity .
Neuroprotection
This compound has been studied for its neuroprotective properties in various models of neurodegenerative diseases. Its ability to modulate NMDA receptor activity makes it a candidate for protecting neurons from excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease.
Pharmacological Studies
Research indicates that this compound plays a significant role in understanding synaptic transmission and plasticity through its action on NMDA receptors. It is utilized in studies aimed at elucidating the underlying mechanisms of synaptic dysfunctions that are prevalent in several neurological disorders .
Drug Development
The compound serves as a lead molecule in the development of new therapeutic agents targeting NMDA receptors. Its unique binding kinetics and voltage dependence make it particularly suitable for applications requiring precise modulation of NMDA receptor activity .
Comparative Analysis with Similar Compounds
Compound | Type | Mechanism of Action | IC50 (μM) |
---|---|---|---|
This compound | Non-competitive NMDA antagonist | Blocks glutamate-induced Ca2+ influx | 5 |
Dizocilpine (MK-801) | Non-competitive NMDA antagonist | Similar mechanism; used in research | 0.1 |
Felbamate | Anti-epileptic agent | Modulates NMDA receptor activity | 10 |
Cycloleucine | Glycine receptor antagonist | Inhibits glycine co-agonist site on NMDA receptors | Not specified |
Case Studies and Research Findings
- Neuroprotective Mechanisms : A study conducted by Rosa Planells-Cases et al. demonstrated that this compound effectively reduced neuronal death in models subjected to excitotoxic conditions, highlighting its potential role in therapeutic strategies for neurodegenerative diseases.
- Behavioral Studies : In preclinical trials involving animal models, this compound was shown to improve cognitive function and reduce anxiety-like behaviors, suggesting its broader implications beyond simple neuroprotection .
- Drug Delivery Systems : Recent formulations utilizing this compound have explored novel drug delivery systems that enhance bioavailability and target specific brain regions, thereby improving therapeutic outcomes for neurological conditions .
Future Directions
The future of this compound appears promising as ongoing research continues to explore its applications in drug development and neuroprotection. The global market for this compound is expected to expand significantly by 2029, driven by increasing interest in NMDA receptor modulators for treating various neurological disorders .
Q & A
Q. What safety protocols are critical when handling N20C hydrochloride in laboratory settings?
this compound requires handling by qualified personnel in authorized facilities equipped with proper ventilation, personal protective equipment (PPE), and emergency protocols. MedChemExpress emphasizes that users must assume full responsibility for safe handling, including adherence to hazard communication standards and institutional biosafety guidelines. Validation for medical applications is incomplete, so strict containment measures are advised to prevent exposure .
Q. How can researchers determine the solubility and stability of this compound in aqueous solutions?
Solubility testing should involve controlled pH and temperature conditions (e.g., phosphate-buffered saline at 25°C) using techniques like HPLC or UV-Vis spectroscopy. Stability studies require accelerated degradation testing (e.g., 40°C/75% relative humidity) followed by chromatographic analysis to identify degradation products. Pyridoxine hydrochloride formulations provide a methodological template for excipient compatibility studies .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
LC-MS/MS is preferred for high sensitivity and specificity in plasma or tissue samples. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (<15% RSD), and recovery rates. Cross-validate with alternative techniques like fluorescence spectroscopy if matrix effects interfere .
Advanced Research Questions
Q. How should experimental designs for in vivo pharmacological studies of this compound be structured?
Use randomized, blinded studies with appropriate controls (vehicle, positive/negative). Dose-response curves should span 3–5 log units, with endpoints aligned to pharmacokinetic parameters (e.g., Cmax, AUC) or efficacy markers (e.g., receptor occupancy). Include power analysis to determine sample size, ensuring statistical robustness. Reference the hydrogel burn treatment model for translational design principles .
Q. What strategies resolve contradictions in release kinetics data for this compound formulations?
Discrepancies between in vitro and in vivo release profiles may arise from physiological factors (e.g., enzymatic degradation). Use compartmental modeling (e.g., Weibull or Korsmeyer-Peppas) to correlate data. Validate with real-time imaging (e.g., PET scans) or microdialysis. Statistical tools like ANOVA with post-hoc Tukey tests can identify outlier datasets .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Employ Design of Experiments (DoE) to evaluate reaction parameters (temperature, solvent ratio, catalyst concentration). Use response surface methodology to identify optimal conditions. Purity is validated via NMR (>95% purity) and chiral HPLC to exclude stereoisomers. Reference pyridoxine hydrochloride synthesis protocols for impurity profiling .
What frameworks guide hypothesis-driven research questions for this compound’s mechanism of action?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- P: In vitro neuronal models
- I: this compound at IC50 concentrations
- C: Untreated controls or comparator drugs
- O: Changes in neurotransmitter reuptake kinetics This aligns with best practices in pharmacological research design .
Methodological Guidance
Q. How should researchers address variability in bioanalytical data for this compound metabolites?
Implement rigorous normalization (e.g., internal standards like deuterated analogs) and outlier detection (Grubbs’ test). Use multivariate analysis (PCA or PLS-DA) to distinguish biological variation from technical noise. Cross-reference with metabolomic databases for unknown metabolite identification .
Q. What are key considerations for reproducible synthesis and characterization of this compound?
Document all synthetic steps in detail (reagent lot numbers, equipment calibration). Characterize intermediates via FTIR, MS, and elemental analysis. Publish raw spectral data in supplementary materials to enhance reproducibility, adhering to ACS guidelines for digital data sharing .
Q. How to integrate computational modeling with experimental data for this compound’s target binding?
Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities. Use molecular dynamics simulations (100 ns trajectories) to assess stability. Compare in silico predictions with in vitro IC50 values, addressing discrepancies via free-energy perturbation calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.